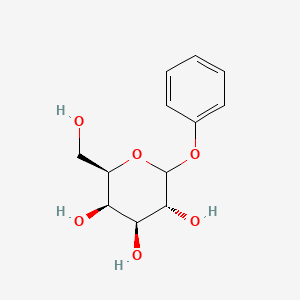
Phenyl-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-D-galactopyranoside is a substituted galactoside, a type of carbohydrate derivative. It is composed of a galactose molecule bonded to a phenyl group. This compound is often used in biochemical research due to its structural properties and interactions with various enzymes .
Preparation Methods
Phenyl-D-galactopyranoside can be synthesized through several methods. One common synthetic route involves the reaction of galactose with phenol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Phenyl-D-galactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phenyl-D-galactopyranoside has numerous applications in scientific research. In chemistry, it is used as a model compound to study carbohydrate interactions and reactions. In biology, it serves as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond in the compound. This property makes it useful in assays to measure enzyme activity. In medicine, this compound is used in diagnostic tests for certain metabolic disorders. Additionally, it has industrial applications in the production of bioactive compounds and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of phenyl-D-galactopyranoside involves its interaction with specific enzymes, such as beta-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of galactose and phenol. The molecular targets and pathways involved in this process are primarily related to carbohydrate metabolism and enzyme-substrate interactions .
Comparison with Similar Compounds
Phenyl-D-galactopyranoside is similar to other substituted galactosides, such as phenyl-D-glucopyranoside. While both compounds have a phenyl group attached to a sugar molecule, the specific sugar differs, leading to variations in their chemical properties and interactions. This compound is unique in its specific interactions with beta-galactosidase, whereas phenyl-D-glucopyranoside interacts with beta-glucosidase .
Properties
CAS No. |
31567-61-0 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
InChI Key |
NEZJDVYDSZTRFS-SCWFEDMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















